molecular formula C11H13N5O2 B6534446 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 1175681-54-5

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B6534446
CAS No.: 1175681-54-5
M. Wt: 247.25 g/mol
InChI Key: AEFMSRWPLGBZDI-UHFFFAOYSA-N
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Description

The compound “N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide” is a complex organic molecule that contains several functional groups including a pyrazole ring, an oxadiazole ring, and a cyclopropane ring . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .

Future Directions

The future directions for this compound could involve further studies to determine its potential applications, particularly in medicinal chemistry and drug discovery. Pyrazole derivatives are a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Biochemical Analysis

Biochemical Properties

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound may interact with other biomolecules such as reactive oxygen species, influencing oxidative stress levels within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in oxidative stress response, leading to changes in the expression of genes associated with antioxidant defense mechanisms . Furthermore, it can impact cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which disrupts the breakdown of acetylcholine and affects neurotransmission . Additionally, the compound can bind to reactive oxygen species, reducing oxidative damage and influencing cellular redox balance . These interactions at the molecular level contribute to the compound’s overall biological activity and effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and neuroprotection . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can influence the activity of enzymes involved in the oxidative stress response, such as superoxide dismutase and catalase . These interactions can affect metabolic flux and the levels of key metabolites, contributing to the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its effects on cellular function. Studies have shown that the compound can accumulate in the nervous system, where it exerts its neurotoxic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress levels. The subcellular distribution of the compound plays a crucial role in determining its overall biological effects.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-6-5-8(15-16(6)2)10-13-14-11(18-10)12-9(17)7-3-4-7/h5,7H,3-4H2,1-2H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFMSRWPLGBZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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